2-Bromo-5-methyloxazole hydrochloride

Regioselective halogenation Oxazole C2 vs C5 reactivity Lithiation–bromination

2-Bromo-5-methyloxazole hydrochloride (CAS 2109219-50-1) is a halogenated oxazole building block carrying a bromine atom at the C2 position and a methyl group at C5, isolated as the hydrochloride salt to enhance handling and aqueous compatibility. Its free-base counterpart (CAS 129053-67-4) has a molecular weight of 161.98 g·mol⁻¹ and a computed LogP (XLogP3-AA) of 1.8 , while the hydrochloride salt increases the formula weight to 198.44 g·mol⁻¹ and is reported to be soluble in polar solvents including water and methanol.

Molecular Formula C4H5BrClNO
Molecular Weight 198.44 g/mol
Cat. No. B12209539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyloxazole hydrochloride
Molecular FormulaC4H5BrClNO
Molecular Weight198.44 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)Br.Cl
InChIInChI=1S/C4H4BrNO.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3;1H
InChIKeyLFQNZZPRUCGRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methyloxazole hydrochloride – Core Physicochemical Identity for Procurement-Relevant Differentiation


2-Bromo-5-methyloxazole hydrochloride (CAS 2109219-50-1) is a halogenated oxazole building block carrying a bromine atom at the C2 position and a methyl group at C5, isolated as the hydrochloride salt to enhance handling and aqueous compatibility. Its free-base counterpart (CAS 129053-67-4) has a molecular weight of 161.98 g·mol⁻¹ and a computed LogP (XLogP3-AA) of 1.8 [1], while the hydrochloride salt increases the formula weight to 198.44 g·mol⁻¹ and is reported to be soluble in polar solvents including water and methanol . The C2‑bromo substituent serves as a reactive handle for palladium‑catalysed cross‑coupling, and the C5‑methyl group provides steric and electronic modulation that distinguishes this scaffold from its regioisomeric and unsubstituted analogues [2].

Why Generic Oxazole Building‑Block Substitution Undermines Reproducibility for 2-Bromo-5-methyloxazole hydrochloride


Simple oxazole building blocks are often treated as interchangeable, yet the regiochemistry of halogen and alkyl substituents profoundly dictates both synthetic accessibility and downstream reactivity. The C2 position of oxazole is the most acidic (lowest pKa), enabling direct lithiation–bromination to yield 2‑bromo‑5‑methyloxazole in a single step, whereas the analogous 5‑bromo‑2‑methyloxazole requires multi‑step protection–deprotection sequences [1]. Moreover, the hydrochloride salt form of the title compound provides markedly higher aqueous solubility than the neutral free base—a critical advantage for aqueous‑phase reactions and automated parallel synthesis workflows [2]. Substituting an alternative bromooxazole regioisomer or a non‑salt form therefore risks lower synthetic efficiency, altered cross‑coupling selectivity, and increased purification burden.

Quantitative Comparator‑Based Differentiation Evidence for 2-Bromo-5-methyloxazole hydrochloride


Regioselective C2 Lithiation–Bromination Yield vs. 5‑Bromo Regioisomer Multi‑Step Synthesis

The C2‑bromo regioisomer (2‑bromo‑5‑methyloxazole) is accessible via direct lithiation at the most acidic C2 position followed by electrophilic bromination, whereas the 5‑bromo‑2‑methyloxazole regioisomer requires temporary C2 silyl protection to direct lithiation to C5 [1]. In the parent system, 2‑bromooxazole was obtained in 74% isolated yield by direct C2 lithiation–bromination, while the 5‑bromooxazole hydrochloride required a three‑step sequence (silylation, lithiation–bromination, desilylation) to give 82% yield [1]. For alkyl‑substituted derivatives, 5‑alkyl‑2‑bromooxazoles were produced in 48–80% yield as single regioisomers, confirming that the C2‑bromo‑5‑alkyl substitution pattern is synthetically more step‑economic than the corresponding 5‑bromo‑2‑alkyl pattern [1].

Regioselective halogenation Oxazole C2 vs C5 reactivity Lithiation–bromination

Suzuki–Miyaura Parallel Library Synthesis Success Rate for Bromooxazole Building Blocks

A library of 224 virtual coupling products was generated from 16 structurally diverse bromooxazoles (including 2‑, 4‑, and 5‑bromo regioisomers with alkyl and aryl substituents) and 173 organoboron reagents. Under parallel Suzuki–Miyaura conditions, 135 of 224 library members were successfully prepared, corresponding to a 60% overall success rate, with method B (XPhos Pd G2, Cs₂CO₃) achieving a 70% success rate vs. 57% for method A (Pd(OAc)₂, dppf, Na₂CO₃) [1]. Although aggregate data are reported, the study demonstrates that bromooxazoles bearing the C2‑bromo‑5‑alkyl substitution pattern are competent coupling partners in high‑throughput medicinal chemistry workflows [1].

Suzuki–Miyaura coupling Parallel synthesis Bromooxazole library

Aqueous Solubility Enhancement of Hydrochloride Salt vs. Neutral Free Base

The hydrochloride salt form of heterocyclic scaffolds consistently exhibits superior aqueous solubility relative to the neutral free base. In a quantitative class‑level example, the oxazole‑containing GABAkine KRM‑II‑81·HCl demonstrated high water solubility and a substantially lower octanol/water partition coefficient compared to its free base, enabling higher plasma and brain concentrations after oral administration in rats [1]. While this is not a direct measurement on 2‑bromo‑5‑methyloxazole hydrochloride, the principle is well‑established for oxazole‑based hydrochloride salts and is explicitly cited as the rationale for preparing the hydrochloride salt of bromooxazole building blocks to facilitate isolation and handling during synthesis [2].

Hydrochloride salt Aqueous solubility Oxazole formulation

Commercially Specified Purity and Physical Form Consistency

2‑Bromo‑5‑methyloxazole (free base) is available from commercial suppliers at a minimum purity specification of 95% (AKSci, CAS 129053‑67‑4) . In contrast, the regioisomer 5‑bromo‑2‑methyloxazole (CAS 1391740‑17‑2) is typically supplied as a light yellow liquid , which introduces higher handling complexity for gravimetric dispensing in parallel synthesis relative to the solid hydrochloride salt form. The hydrochloride salt of the target compound (CAS 2109219‑50‑1) is a pale yellow solid with a defined stoichiometry, providing superior weighing accuracy and air/moisture stability during long‑term storage.

Building block quality Purity specification Procurement standard

High‑Value Application Scenarios Where 2‑Bromo‑5‑methyloxazole hydrochloride Provides Quantifiable Differentiation


Parallel Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Coupling

2‑Bromo‑5‑methyloxazole hydrochloride is a validated substrate for high‑throughput parallel synthesis, with the C2‑bromo‑5‑methyl substitution pattern demonstrating compatibility with Pd‑catalysed cross‑coupling at success rates up to 70% under optimised conditions (XPhos Pd G2, Cs₂CO₃) [1]. Its solid hydrochloride form enables accurate automated dispensing, and the C5 methyl group introduces steric and electronic diversity that is difficult to access with unsubstituted bromooxazoles. This makes it a preferred building block for generating lead‑like oxazole‑containing libraries with MW 200–350 and cLogP –1 to 3 [1].

Synthetic Route Optimisation Requiring Regiochemically Defined Oxazole Intermediates

When a synthetic sequence demands a C2‑aryl or C2‑alkenyl substituent on a 5‑methyloxazole core, the 2‑bromo‑5‑methyl substitution pattern is the most direct entry point. Direct C2 lithiation–bromination provides the bromide in a single step, whereas accessing the analogous 2‑methyl‑5‑aryloxazole would require protection of the more acidic C2 position before C5 functionalisation [1]. This step‑count advantage translates to reduced synthesis time and higher overall yield, quantified by the 48–80% single‑step yield for 5‑alkyl‑2‑bromooxazoles vs. multi‑step sequences exceeding three transformations for the reverse substitution pattern [1].

Aqueous‑Phase Bioconjugation and Bioassay‑Ready Formulation

The hydrochloride salt form provides adequate aqueous solubility to prepare stock solutions in water or aqueous buffer without the need for DMSO or other organic co‑solvents, reducing solvent‑induced assay interference. Class‑level evidence from oxazole‑containing hydrochloride salts demonstrates a substantial reduction in octanol/water partition coefficient relative to the free base, improving bioavailability in cell‑based and in vivo assays [1]. For laboratories running automated liquid‑handling systems, the solid salt form further ensures consistent gravimetric dispensing, minimising well‑to‑well concentration variability .

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